(5Z)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an imidazole ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit the synthesis of essential proteins and enzymes, thereby disrupting the growth and proliferation of bacteria and fungi. The compound may also interfere with the integrity of microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
4-[(Z)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its specific structural features, such as the presence of both chlorophenyl and methylphenyl groups attached to the imidazole ring.
Properties
Molecular Formula |
C17H13ClN2O |
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Molecular Weight |
296.7 g/mol |
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-1H-imidazol-5-one |
InChI |
InChI=1S/C17H13ClN2O/c1-11-6-8-12(9-7-11)16-19-15(17(21)20-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
FOPZFIDOQURHMA-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2 |
Origin of Product |
United States |
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